Cas no 2580223-40-9 (3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid)

3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 2580223-40-9
- EN300-27725370
- 3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid
- 3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid
-
- インチ: 1S/C16H15NO5/c18-14-7-12(6-13(8-14)15(19)20)9-17-16(21)22-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,21)(H,19,20)
- InChIKey: WZKSTWGDRDPXRL-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1C=C(C=C(C(=O)O)C=1)O)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 301.09502258g/mol
- どういたいしつりょう: 301.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 95.9Ų
3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725370-0.25g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 95.0% | 0.25g |
$2200.0 | 2025-03-20 | |
Enamine | EN300-27725370-0.5g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 95.0% | 0.5g |
$2296.0 | 2025-03-20 | |
Enamine | EN300-27725370-1.0g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 95.0% | 1.0g |
$2391.0 | 2025-03-20 | |
Enamine | EN300-27725370-0.05g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 95.0% | 0.05g |
$2009.0 | 2025-03-20 | |
Enamine | EN300-27725370-10.0g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 95.0% | 10.0g |
$10285.0 | 2025-03-20 | |
Enamine | EN300-27725370-5g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 5g |
$6937.0 | 2023-09-10 | ||
Enamine | EN300-27725370-2.5g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 95.0% | 2.5g |
$4687.0 | 2025-03-20 | |
Enamine | EN300-27725370-5.0g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 95.0% | 5.0g |
$6937.0 | 2025-03-20 | |
Enamine | EN300-27725370-0.1g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 95.0% | 0.1g |
$2104.0 | 2025-03-20 | |
Enamine | EN300-27725370-10g |
3-({[(benzyloxy)carbonyl]amino}methyl)-5-hydroxybenzoic acid |
2580223-40-9 | 10g |
$10285.0 | 2023-09-10 |
3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acidに関する追加情報
Introduction to 3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic Acid (CAS No. 2580223-40-9)
3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2580223-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate molecular structure, holds promise in various therapeutic applications, particularly in the development of novel drug candidates and bioactive molecules. The presence of both benzyloxy carbonyl and hydroxyl functional groups in its backbone imparts unique chemical properties, making it a versatile scaffold for medicinal chemistry innovation.
The benzyloxy carbonyl moiety, commonly known as Boc, is a protective group frequently employed in peptide synthesis and drug development. Its stability under various reaction conditions while being removable under mild acidic conditions makes it an invaluable tool for constructing complex molecular architectures. In contrast, the hydroxyl group at the 5-position of the benzoic acid core introduces polarity and potential hydrogen bonding capabilities, which can be exploited for enhancing binding affinity to biological targets. Together, these features position 3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid as a compelling candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological systems. Studies suggest that the structural features of 3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid may enable it to interact with enzymes and receptors involved in critical metabolic pathways. For instance, its ability to mimic or modulate the activity of natural ligands has been hypothesized to hold therapeutic potential in areas such as inflammation, pain management, and neuroprotection. These hypotheses are supported by preliminary computational studies that predict favorable binding affinities to certain protein targets.
In vitro experiments have begun to validate these theoretical predictions. Researchers have observed promising interactions between 3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid and model enzymes, indicating potential for further optimization into more potent pharmacological agents. The compound's solubility profile and metabolic stability are also being scrutinized to assess its suitability for drug formulation and delivery. Preliminary data suggest that modifications to the benzoic acid core could enhance bioavailability while maintaining biological activity.
The pharmaceutical industry's increasing reliance on structure-based drug design has placed compounds like 3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid in high demand. Its molecular framework provides a rich starting point for generating derivatives with tailored properties, such as improved selectivity or reduced toxicity. Collaborative efforts between academic researchers and industrial chemists are now focused on synthesizing analogs that could advance clinical development programs. The integration of high-throughput screening technologies with traditional synthetic methodologies is accelerating the discovery process.
Beyond its immediate pharmaceutical applications, 3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid may also find utility in agrochemical research or material science. Its unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules with diverse applications. As synthetic techniques continue to evolve, the accessibility of such specialized compounds will likely increase, further broadening their potential uses.
Looking ahead, the future of 3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid lies in its continued investigation across multiple disciplines. Innovations in synthetic chemistry, coupled with advances in biotechnology, will be instrumental in unlocking its full potential. Whether through targeted modifications or unexpected serendipitous discoveries, this compound exemplifies the dynamic interplay between molecular design and therapeutic impact.
In summary, 3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid (CAS No. 2580223-40-9) represents a significant advancement in the realm of organic chemistry and drug development. Its unique structural features offer a wealth of opportunities for innovation, making it a cornerstone of modern pharmaceutical research. As scientists delve deeper into its properties and applications, we can anticipate further breakthroughs that will shape the future of medicine and beyond.
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